N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide, commonly known as HMN-214, is a potent and selective inhibitor of tubulin polymerization. It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mecanismo De Acción
HMN-214 binds to the colchicine binding site on tubulin, which inhibits tubulin polymerization and disrupts microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
HMN-214 has been shown to have potent anti-tumor activity in preclinical models of cancer. It has also been shown to have low toxicity and good pharmacokinetic properties. In addition to its anti-tumor activity, HMN-214 has been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of HMN-214 is its potent anti-tumor activity in preclinical models of cancer. Another advantage is its low toxicity and good pharmacokinetic properties. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on HMN-214. One direction is to further investigate its anti-tumor activity in preclinical models of cancer, including its mechanism of action and potential combination therapies. Another direction is to conduct clinical trials to determine its safety and efficacy in humans. Additionally, research could be done to explore its potential use in other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of HMN-214 involves a multi-step process that begins with the reaction of 2-hydroxy-7-methylquinoline with formaldehyde to form N-(2-hydroxy-7-methylquinolin-3-yl)methanol. This intermediate is then reacted with 3-nitrobenzoyl chloride to form N-(3-nitrobenzoyl)-N-(2-hydroxy-7-methylquinolin-3-yl)methanol. The final step involves the reaction of this intermediate with m-toluidine to form HMN-214.
Aplicaciones Científicas De Investigación
HMN-214 has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in various preclinical models of cancer, including breast cancer, lung cancer, and colon cancer. HMN-214 works by inhibiting tubulin polymerization, which disrupts the formation of microtubules and prevents cell division.
Propiedades
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-5-3-7-21(11-16)27(25(30)19-6-4-8-22(14-19)28(31)32)15-20-13-18-10-9-17(2)12-23(18)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSLJMJBWJBZQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.